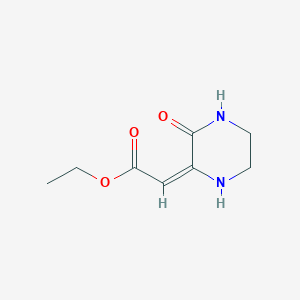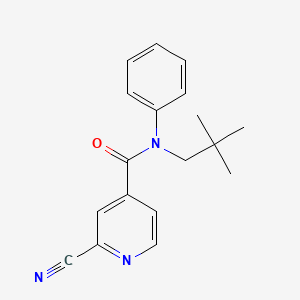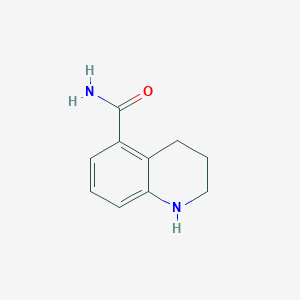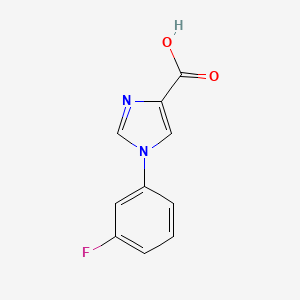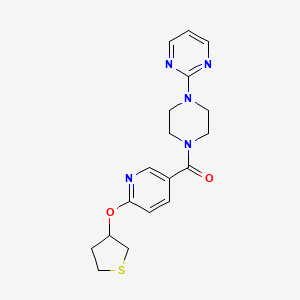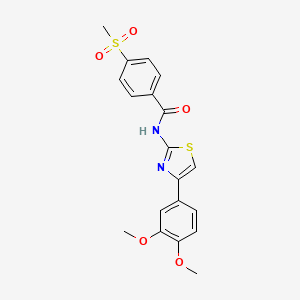
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied in the field of neuroscience. It has been found to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用机制
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is widely distributed in the central nervous system. N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide binds to the α7nAChR and activates it, resulting in the release of neurotransmitters such as acetylcholine and glutamate. This activation leads to an increase in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been found to have various biochemical and physiological effects. It has been found to improve cognitive function and memory by enhancing synaptic plasticity. N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been found to reduce inflammation and oxidative stress, which are associated with various neurological disorders. Additionally, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide in lab experiments. N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a selective agonist of the α7nAChR, which may limit its application in studies that involve other neurotransmitter systems. Additionally, the effects of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide may vary depending on the dose and duration of treatment.
未来方向
There are several future directions for the study of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. One direction is the development of more potent and selective agonists of the α7nAChR. Another direction is the investigation of the potential therapeutic applications of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the effects of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide on other neurotransmitter systems and its long-term effects need to be further studied. The development of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide as a therapeutic agent for neurological disorders also requires extensive preclinical and clinical trials to establish its safety and efficacy.
Conclusion:
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the activation of the α7nAChR, which leads to an increase in synaptic plasticity and improvement in cognitive function and memory. N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has various biochemical and physiological effects, including reducing inflammation and oxidative stress and having a neuroprotective effect. While there are advantages and limitations to using N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide in lab experiments, there are several future directions for its study, including the development of more potent and selective agonists of the α7nAChR and investigating its potential therapeutic applications in other neurological disorders.
合成方法
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of thiazole, which is a heterocyclic compound, and benzamide, which is a carboxamide derivative. The reaction between these two compounds results in the formation of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. The synthesis method of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been found to have a positive effect on cognitive function and memory. N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been found to have potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and ADHD. It has been found to improve cognitive function and reduce the symptoms of these disorders.
属性
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-16-9-6-13(10-17(16)26-2)15-11-27-19(20-15)21-18(22)12-4-7-14(8-5-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYCZNLKZFAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2458339.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2458340.png)

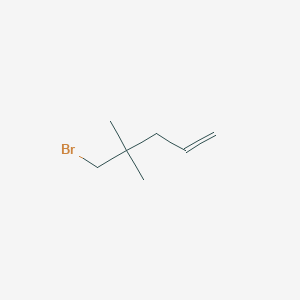

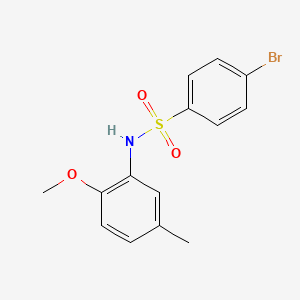

![3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2458352.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2458355.png)
